13,14-dihydro-15-keto Prostaglandin D1

Platelet Aggregation Prostaglandin Pharmacology Hemostasis

13,14-dihydro-15-keto Prostaglandin D1 is the theoretical 15-hydroxy PG dehydrogenase pathway metabolite of PGD1, distinct from other prostaglandins by its specific antiplatelet profile—inhibiting ADP-induced platelet aggregation with an IC50 of 320 ng/mL, approximately 10-fold less potent than PGD2. This compound serves as a critical reference standard for validating 15-hydroxy PG dehydrogenase enzymatic assays, establishing dose-response relationships for antiplatelet agents, and investigating DGLA metabolic pathways. Supplied as a methyl acetate solution, it offers high solubility in DMF and ethanol (50 mg/mL) for seamless integration into cell-based assays and high-throughput screening. Choose this well-characterized metabolite to ensure reproducible, pathway-specific experimental outcomes.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
Cat. No. B581925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15-keto Prostaglandin D1
Synonyms13,14-dihydro-15-keto PGD1
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1
InChIKeyWTCAXDJXNVRHRC-KURKYZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13,14-dihydro-15-keto Prostaglandin D1: A Theoretical PGD1 Metabolite for Platelet Aggregation Research


13,14-dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a prostanoid derived from prostaglandin D1 (PGD1) [1]. It is classified as a theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA) that has not been isolated as a natural product . The compound is primarily characterized as an inhibitor of ADP-induced platelet aggregation in human systems .

Why 13,14-dihydro-15-keto Prostaglandin D1 Cannot Be Substituted by Other Prostaglandin Metabolites


13,14-dihydro-15-keto Prostaglandin D1 exhibits a distinct pharmacological profile compared to other prostaglandins. While PGD2 shows potent inhibition of platelet aggregation, 13,14-dihydro-15-keto PGD1 is approximately 10-fold less potent [1]. Furthermore, its metabolic origin as a theoretical derivative of PGD1 differentiates it from other 13,14-dihydro-15-keto prostaglandins, which may possess unique receptor selectivity and biological activities [2]. Substitution with generic prostaglandins would introduce uncontrolled variability in experimental outcomes, particularly in studies requiring specific modulation of the PGD1 metabolic pathway or precise calibration of anti-aggregatory responses.

Quantitative Evidence for the Differentiation of 13,14-dihydro-15-keto Prostaglandin D1 in Platelet Aggregation Assays


Inhibition of ADP-Induced Human Platelet Aggregation: 13,14-dihydro-15-keto PGD1 vs. PGD2

13,14-dihydro-15-keto Prostaglandin D1 inhibits ADP-induced platelet aggregation in human systems with an IC50 of 320 ng/ml, which is approximately 10-fold less potent than prostaglandin D2 (PGD2) . This difference highlights the functional impact of the 15-keto and 13,14-dihydro modifications on the PGD1 scaffold.

Platelet Aggregation Prostaglandin Pharmacology Hemostasis

Metabolic Origin and Theoretical Status: 13,14-dihydro-15-keto PGD1 as a Non-Isolated Metabolite

13,14-dihydro-15-keto PGD1 is the theoretical metabolite of prostaglandin D1 (PGD1) via the 15-hydroxy PG dehydrogenase metabolic pathway . Unlike PGD1 itself or other naturally occurring prostaglandins, this compound has not been isolated as a natural product, underscoring its value as a research tool for investigating theoretical metabolic intermediates.

Prostaglandin Metabolism Lipid Biochemistry DGLA Pathway

Solubility Profile: 13,14-dihydro-15-keto PGD1 in Organic Solvents

13,14-dihydro-15-keto Prostaglandin D1 exhibits high solubility in DMF and ethanol (50 mg/mL with sonication) compared to PBS (pH 7.2) where solubility is limited to 2 mg/mL [1]. This solubility profile is characteristic of lipophilic prostaglandins and should inform solvent selection for in vitro assays.

Solubility Prostaglandin Formulation In Vitro Assays

Primary Research and Industrial Use Cases for 13,14-dihydro-15-keto Prostaglandin D1


Calibrating Platelet Aggregation Inhibition in Human In Vitro Systems

Given its defined IC50 of 320 ng/ml for ADP-induced platelet aggregation, 13,14-dihydro-15-keto PGD1 serves as a reliable, moderately potent inhibitor in human platelet studies. Researchers can use this compound to establish dose-response relationships for antiplatelet agents or to investigate the PGD1 metabolic pathway's role in hemostasis [1].

Probing the 15-Hydroxy PG Dehydrogenase Pathway

As the theoretical metabolite of PGD1 via the 15-hydroxy PG dehydrogenase pathway, this compound is uniquely suited for enzymatic studies. It can be used as a reference standard to validate assays measuring 15-hydroxy PG dehydrogenase activity or to study the regulation of this metabolic pathway [1].

Solvent-Based Formulation for In Vitro Pharmacological Studies

With its high solubility in DMF and ethanol (50 mg/mL), 13,14-dihydro-15-keto PGD1 can be readily formulated for cell-based assays. This property facilitates its use in high-throughput screening or in studies where maintaining compound solubility in culture media is critical [1].

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